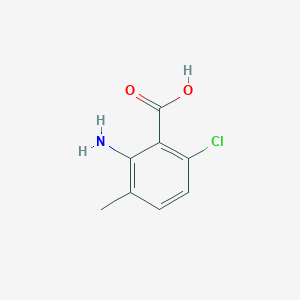

2-Amino-6-chloro-3-methylbenzoic acid

Beschreibung

Structural and Physicochemical Characterization

Molecular Architecture and Stereochemical Properties

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 2-amino-6-chloro-3-methylbenzoic acid , adhering to IUPAC nomenclature rules. The numbering prioritizes the carboxylic acid group at position 1, followed by substituents in alphabetical order: amino (N), chloro (Cl), and methyl (CH₃). This ensures unambiguous structural representation.

Molecular Formula and Weight Analysis

The molecular formula is C₈H₈ClNO₂ , with a molecular weight of 185.61 g/mol . This corresponds to a carbon count of 8, hydrogen 8, chlorine 1, nitrogen 1, and oxygen 2. The molar mass aligns with experimental data from chemical databases and suppliers.

SMILES Notation and InChI Descriptor Interpretation

The SMILES notation CC1=C(C(=C(C=C1)Cl)C(=O)O)N encodes the molecular connectivity:

- CC1 : Methyl group attached to carbon 1.

- C(=C(C=C1)Cl) : Chlorine substituent at position 6.

- C(=O)O : Carboxylic acid group at position 1.

- N : Amino group at position 2.

The InChIKey QIZZHPAEYROYKH-UHFFFAOYSA-N provides a standardized identifier for cross-referencing in chemical databases.

Crystallographic and Conformational Analysis

Crystallographic data for this compound remain limited. No experimental X-ray diffraction studies are reported in available literature. However, structural analogs like anthranilic acid (2-aminobenzoic acid) exhibit intramolecular hydrogen bonding between the amino and carboxylic acid groups, which may influence conformational preferences. The methyl and chloro substituents likely induce steric hindrance and electronic effects that stabilize specific conformers.

Thermochemical Profile

Melting/Boiling Point Behavior

Experimental data indicate a melting point range of 239–243°C (lit.), consistent with benzoic acid derivatives. The boiling point is predicted at 348.4°C under standard pressure, reflecting the compound’s high thermal stability.

| Property | Value | Source |

|---|---|---|

| Melting Point | 239–243°C | |

| Boiling Point | 348.4°C (predicted) |

Density and Phase Transition Characteristics

The density is experimentally determined as 1.4 ± 0.1 g/cm³ , typical for aromatic carboxylic acids with halogen substituents. Phase transition data (e.g., sublimation or decomposition points) are not reported in accessible literature.

Acid-Base Properties and pKa Determination

The compound’s acid-base behavior is dominated by the carboxylic acid group. The pKa is predicted as 4.0 ± 0.10 , aligning with benzoic acid derivatives where electron-withdrawing substituents (e.g., Cl) enhance acidity. The amino group’s basicity is suppressed due to resonance with the aromatic ring, though precise pKa values for this moiety are unavailable.

Key Influencing Factors:

- Electronic Effects : The chloro substituent at position 6 withdraws electron density, stabilizing the deprotonated carboxylate form.

- Steric Effects : The methyl group at position 3 minimally impacts acidity but contributes to molecular packing in solid-state structures.

- Hydrogen Bonding : Potential intramolecular interactions between the amino and carboxylic acid groups may modulate pKa in solution.

Eigenschaften

IUPAC Name |

2-amino-6-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZZHPAEYROYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

As a common organic synthesis intermediate, it is primarily used to transform the molecular structure of the benzene ring.

Mode of Action

The mode of action of 2-Amino-6-chloro-3-methylbenzoic acid involves the transformation of the chlorine atom on the benzene ring to synthesize the target molecular structure. For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain.

Biochemical Pathways

The amine group on the benzene ring can be transformed into other active functional groups through diazotization reactions. By selectively controlling and coordinating these reactions, it is possible to quickly synthesize 1,2,3,5-tetrasubstituted benzene derivatives.

Result of Action

The transformation of the chlorine atom and the amine group on the benzene ring can lead to the synthesis of various molecular structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with N-chlorosuccinimide to produce a chlorine atom at the para position of the amine occurs in a DMF solvent. This reaction exhibits good regioselectivity, possibly due to the strong electron-donating ability of the amine, which leads to para-position reactivity.

Biologische Aktivität

2-Amino-6-chloro-3-methylbenzoic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure:

The compound is characterized by an amino group, a chlorine atom, and a methyl group attached to a benzoic acid backbone. This unique arrangement influences its reactivity and biological interactions.

Mechanism of Action:

The biological activity of this compound primarily involves:

- Nucleophilic Substitution Reactions: The amino group can participate in substitution reactions with various nucleophiles, while the chlorine atom can be replaced under specific conditions .

- Biochemical Pathways: The compound can undergo transformations that lead to the synthesis of various active functional groups, potentially modulating different biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

Herbicidal Activity

The compound has also demonstrated herbicidal activity , particularly against specific weed species. It was effective in inhibiting the growth of seedlings from Digitaria sanguinalis and preventing the resprouting of Imperata cylindrica rhizomes . This suggests potential applications in agricultural chemistry.

Study on Antibacterial Properties

A study conducted to evaluate the antibacterial efficacy of this compound revealed that it showed significant inhibition against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

This table illustrates the varying sensitivity of different bacterial strains to the compound, highlighting its potential as an antibacterial agent.

Study on Herbicidal Effects

In another study focusing on herbicidal effects, researchers assessed the impact of this compound on weed growth:

| Weed Species | Effect Observed |

|---|---|

| Digitaria sanguinalis | Inhibition of germination |

| Imperata cylindrica | Prevented rhizome resprouting |

These findings indicate that the compound could serve as an effective herbicide, contributing to sustainable agricultural practices.

Vergleich Mit ähnlichen Verbindungen

Chlorinated Derivatives

- 2-Amino-3-chlorobenzoic acid (CAS 2457-76-3): Shares the same molecular formula (C₇H₆ClNO₂) but differs in substituent positions (Cl at position 3, NH₂ at position 2). Its molecular weight is 171.58 g/mol. This compound is a precursor in agrochemical synthesis but exhibits lower steric hindrance compared to the 6-chloro-3-methyl analog .

- 2-Amino-4-chloro-5-methylbenzoic acid (CAS 2148-56-3): Contains Cl at position 4 and CH₃ at position 3.

Methylated Derivatives

- 2-Amino-3-methylbenzoic acid (CAS 4389-45-1): Lacks chlorine, with a methyl group at position 3. Its lower molecular weight (151.16 g/mol) and non-halogenated structure enhance solubility in polar solvents compared to chlorinated analogs .

- 2-Amino-4-methylbenzoic acid: The methyl group at position 4 alters electronic distribution, reducing acidity compared to the 3-methyl derivative .

Dichlorinated Analogs

- 2-Amino-3,6-dichlorobenzoic acid (CAS 3032-32-4): Features two chlorine atoms (positions 3 and 6) and a molecular formula of C₇H₅Cl₂NO₂ (molecular weight: 206.02 g/mol). The additional chlorine increases hydrophobicity and may enhance binding affinity in receptor-ligand systems .

Ester Derivatives

- Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9): The esterification of the carboxylic acid group improves lipophilicity, making it more suitable for organic phase reactions. This derivative is a key intermediate in prodrug design .

Vorbereitungsmethoden

Detailed Stepwise Preparation Method

Step 2: Hydrogenation Reduction to 2-Amino-3-methylbenzoic Acid

- Raw materials: 2-nitro-3-methylbenzoic acid, hydrogenation catalyst (10% Pd/C), and solvent (ethanol).

- Reaction conditions: Hydrogen atmosphere at 40-50 °C, atmospheric pressure, reaction time 2-3 hours.

- Procedure: The nitro compound is dissolved in ethanol, Pd/C catalyst added, the mixture is purged with hydrogen to remove air, then hydrogenated.

- Yield and purity: Yields around 98.5-98.6%, purity 99.0-99.2% confirmed by liquid chromatography.

- Notes: The reaction is monitored by liquid phase analysis to ensure <0.3% residual nitro compound.

Step 3: Chlorination to 2-Amino-6-chloro-3-methylbenzoic Acid

- Raw materials: 2-amino-3-methylbenzoic acid, chlorination reagent (e.g., dichlorohydantoin), benzoyl peroxide (1-2% mass as catalyst), and chlorination solvent.

- Preferred solvents: N,N-dimethylformamide, N,N-dimethylacetamide, sulfolane, or dimethyl sulfoxide.

- Reaction conditions: Temperature range 90-110 °C, reaction time 1-2 hours.

- Procedure: The amino acid is dissolved in the chlorination solvent, chlorination reagent and benzoyl peroxide added, and the mixture heated. After reaction, the mixture is cooled and poured into ice water to precipitate the product.

- Yield and purity: Yields range from 85.9% to 87.7%, purity 99.0-99.5%, melting point 238-243 °C.

- Notes: The volume ratio of amino acid to solvent is about 1 g to 3-5 mL.

Summary Data Table of Preparation Parameters and Results

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | m-toluic acid + HNO3 (60-75%) | Not specified | Not specified | Not specified | Not specified | Produces 2-nitro-3-methylbenzoic acid |

| Hydrogenation | 2-nitro-3-methylbenzoic acid, Pd/C, ethanol | 40-50 | 2-3 | 98.5-98.6 | 99.0-99.2 | H2 atmosphere, monitored by liquid phase |

| Chlorination | 2-amino-3-methylbenzoic acid, dichlorohydantoin, benzoyl peroxide, DMF | 90-110 | 1-2 | 85.9-87.7 | 99.0-99.5 | Precipitation in ice water, high purity |

Research Findings and Advantages

- The described method uses m-toluic acid as a low-cost, readily available starting material.

- The three-step sequence (nitration, hydrogenation, chlorination) is efficient, with overall yields reported around 63-68% for the final product.

- The use of benzoyl peroxide as a catalyst in chlorination improves reaction efficiency.

- The process is environmentally friendly due to mild reaction conditions and relatively low waste generation.

- The product purity consistently exceeds 99%, suitable for pharmaceutical and agrochemical applications.

- The method is scalable for industrial production with short reaction times and moderate temperatures.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Amino-6-chloro-3-methylbenzoic acid, and how can regioselectivity be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or catalytic amination. Regioselectivity is critical due to competing positions for functional group attachment. For example, halogenation of 3-methylbenzoic acid derivatives under controlled conditions (e.g., using FeCl₃ as a catalyst) can yield the 6-chloro isomer. Subsequent amination via Buchwald-Hartwig coupling or nitration/reduction sequences may introduce the amino group at position 2. Purity validation using HPLC (≥95% purity thresholds) and NMR (to confirm substituent positions) is essential .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FTIR). For instance, the IUPAC name and SMILES structure (C8H8ClNO2;

O=C(O)C1=CC(Cl)=CC(=C1N)C) provided in CAS data (RN 20776-67-4) can guide peak assignments in NMR. Compare observed chemical shifts with predicted values (e.g., aromatic protons near δ 6.5–7.5 ppm, carboxylic acid proton at δ ~12 ppm). Purity standards >95% are typical for research-grade material .

Q. What solvents and conditions are optimal for recrystallization or purification?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow cooling in ethanol/water mixtures. Acid-base extraction (pH adjustment to precipitate the free acid) is effective due to the compound’s carboxylic acid group. Monitor solubility trends using Hansen solubility parameters and differential scanning calorimetry (DSC) to identify polymorphic stability .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in aromatic proton splitting patterns may arise from steric hindrance or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Computational tools (DFT-based NMR prediction) and 2D NMR (COSY, HSQC) can clarify coupling constants and confirm substituent positions. Cross-reference with NIST spectral databases for analogous chlorinated benzoic acids .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : The carboxylic acid group deprotonates under basic conditions, increasing solubility but risking decarboxylation at elevated temperatures. Under acidic conditions, protonation of the amino group (pKa ~4–5) may reduce nucleophilicity. Conduct accelerated stability studies (40°C/75% RH) with pH-varied buffers, monitoring degradation via LC-MS. Compare with structurally related compounds (e.g., 6-chloroanthranilic acid) to identify protective functional group interactions .

Q. How do steric and electronic effects influence the compound’s reactivity in peptide coupling or metal chelation?

- Methodological Answer : The methyl group at position 3 introduces steric hindrance, potentially slowing amide bond formation (e.g., via EDC/HOBt). Electronic effects from the electron-withdrawing chlorine and carboxylic acid groups enhance metal-binding affinity (e.g., for Cu²⁺ or Fe³⁺). Titration calorimetry (ITC) and X-ray crystallography of metal complexes can quantify binding constants and coordination geometry .

Q. What strategies mitigate contradictions in reported bioactivity data (e.g., antimicrobial vs. inert behavior)?

- Methodological Answer : Bioactivity discrepancies may stem from assay conditions (e.g., nutrient media pH affecting solubility) or impurity profiles. Re-evaluate biological assays using rigorously purified batches (HPLC-validated) and standardized protocols (CLSI guidelines). Compare with structurally validated analogs (e.g., 2-Amino-5-chlorobenzoic acid) to isolate substituent-specific effects. Meta-analyses of existing literature should account for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.